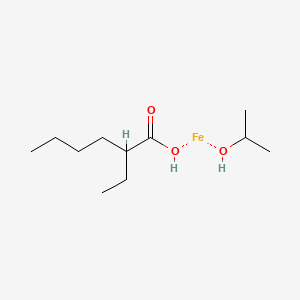

Iron(II) 2-ethylhexano-isopropoxide

Description

Properties

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCGRDMZKVCBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24FeO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for Iron Ii 2 Ethylhexano Isopropoxide

Established Synthetic Pathways to Iron(II) Alkoxide-Carboxylate Compounds

The synthesis of iron(II) alkoxide-carboxylate compounds, such as Iron(II) 2-ethylhexano-isopropoxide, can be approached through several established routes. These methods typically involve the reaction of an iron source with the desired organic ligands, in this case, 2-ethylhexanoic acid and isopropanol (B130326).

Routes Involving Metal Alkoxide Interchange Reactions

Metal alkoxide interchange, or transesterification, is a common method for preparing metal alkoxides. wikipedia.org In this process, a readily available metal alkoxide is reacted with an alcohol that has a higher boiling point or can be selectively removed to drive the equilibrium. For the synthesis of this compound, one could hypothetically start with a simpler iron(II) alkoxide, such as iron(II) ethoxide, and react it with isopropanol.

A general representation of this reaction is: Fe(OR)₂ + 2 R'OH ⇌ Fe(OR')₂ + 2 ROH

To synthesize the mixed ligand complex, a stoichiometric amount of 2-ethylhexanoic acid would also be introduced. The reaction would likely proceed in a stepwise manner, with the substitution of the initial alkoxide ligands by both isopropoxide and 2-ethylhexanoate (B8288628) groups. The specific conditions, such as temperature and reaction time, would need to be optimized to achieve the desired mixed-ligand product.

Transition metal alkoxides can also be prepared via metathesis reactions, often starting from metal chlorides and sodium alkoxides. wikipedia.org For instance, iron(II) chloride could be reacted with sodium isopropoxide and sodium 2-ethylhexanoate in a suitable organic solvent. The precipitation of sodium chloride would drive the reaction forward. wikipedia.org

Table 1: Illustrative Alkoxide Interchange Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Iron(II) ethoxide | Isopropanol, 2-ethylhexanoic acid | This compound | Ethanol |

Synthesis via Metal-Organic Acid Reactions

A more direct and common approach for synthesizing metal carboxylates is the reaction of a metal with a carboxylic acid. rsc.org For iron(II) carboxylates, this can involve the direct reaction of iron powder with the corresponding carboxylic acid at elevated temperatures. rsc.org For the synthesis of this compound, a potential route would involve reacting iron powder with 2-ethylhexanoic acid and isopropanol. The reaction of iron with the acid would generate the iron(II) carboxylate moiety, while the alcohol could either react directly with the iron or with an intermediate species.

A patent describes a method for producing metal carboxylate compounds by combining an organometallic compound with a stoichiometric excess of a carboxylic acid and heating the mixture. google.com This method results in the in-situ formation of the metal carboxylate. google.com Another approach involves the anodic dissolution of metals in a mixture of a carboxylic acid and a low-weight aliphatic alcohol. google.com

The synthesis of iron(II) pivalate, a related sterically hindered carboxylate, has been achieved by heating iron powder with pivalic acid and pivalic anhydride. rsc.org A similar strategy could be adapted for the target compound.

Advanced Preparative Techniques for High Purity and Controlled Stoichiometry

Achieving high purity and precise stoichiometry is crucial for the application of metal-organic precursors in areas like materials science. Several advanced techniques can be employed to this end.

The preparation of high-purity iron often involves processes like direct reduction of purified iron oxide, followed by melting and refining steps to remove impurities. mdpi.comnist.gov For the synthesis of high-purity this compound, starting with high-purity iron is a critical first step.

Liquid-phase precipitation methods, including co-precipitation and hydrothermal synthesis, offer good control over particle size and morphology and can be adapted to produce high-purity products. researchgate.netdntb.gov.ua The use of surfactants in these methods can help to refine particle size and reduce agglomeration. researchgate.net For instance, the synthesis of high-purity iron oxide red has been achieved through a process involving acid leaching, solvent extraction, and hydrothermal synthesis. mdpi.com

Thermal decomposition of organometallic precursors is another widely used method for producing high-purity nanomaterials with controlled size and shape. nih.govyavuzlab.comresearchgate.net By carefully controlling the reaction temperature and the choice of surfactants, it is possible to obtain monodisperse nanoparticles. nih.gov The synthesis of the precursor itself, in this case, this compound, with high purity is paramount for the success of this method.

Electrochemical synthesis provides another avenue for preparing metal-organic compounds with controlled properties. wikipedia.orgresearchgate.net Anodic dissolution of a metal in a suitable electrolyte containing the desired ligands can yield high-purity products. google.com

Molecular Design Principles for Tailored Precursor Properties

The properties of a metal-organic precursor, such as its reactivity and stability, are intrinsically linked to its molecular structure. Judicious design of the ligands is therefore essential for tailoring these properties.

Ligand Design for Enhanced Reactivity and Stability

The choice of ligands plays a critical role in determining the stability and reactivity of the resulting iron complex. researchgate.net In this compound, the 2-ethylhexanoate and isopropoxide ligands influence the electronic and steric environment of the iron center.

The stability of metal complexes can be influenced by factors such as the chelate effect and the hard and soft acid-base (HSAB) principle. researchgate.net The design of ligands can also impact the stability of different oxidation states of iron. nih.govacs.org For instance, strong field ligands tend to favor the formation of low-spin complexes. acs.org

The steric bulk of the ligands can also be used to control the coordination number and geometry of the metal center, which in turn affects the complex's reactivity. nih.gov Hemilabile ligands, which have one strongly coordinating and one weakly coordinating group, can play a role in catalyst deactivation and activity. princeton.edu

Stereochemical Control in Precursor Synthesis

The stereochemistry of the ligands can be used to control the stereochemistry of the final product in certain synthetic applications. acs.org While less common in the synthesis of simple alkoxide-carboxylate precursors, the principles of stereochemical control are well-established in organic synthesis using organometallic reagents. For example, the choice of metal counterion and the geometry of double bonds in vinylsilanes can influence the stereochemical outcome of reactions. acs.org In the context of this compound, if chiral versions of 2-ethylhexanoic acid or isopropanol were used, it could potentially lead to the formation of stereoisomeric complexes. The characterization and separation of such isomers would present an additional synthetic challenge.

Coordination Chemistry and Advanced Structural Characterization of Iron Ii 2 Ethylhexano Isopropoxide Systems

Electronic Structure and Spin States in Iron(II) Coordination Environments

The electronic configuration of the iron(II) ion (a d⁶ metal center) makes its complexes susceptible to variations in spin state, which is largely dictated by the nature of the coordinating ligands.

Ligand Field Effects on Iron(II) Centers

According to ligand field theory, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into two energy levels, conventionally labeled t₂g and eg in an octahedral environment. wikipedia.orglibretexts.org The magnitude of this energy separation, known as the ligand field splitting (Δo), determines the spin state of the complex.

For Iron(II) 2-ethylhexano-isopropoxide, both the 2-ethylhexanoate (B8288628) and isopropoxide ligands are considered weak-field ligands. They are primarily σ-donors and have limited π-accepting capabilities. wikipedia.org Weak-field ligands result in a small Δo. When Δo is smaller than the energy required to pair electrons in the lower energy t₂g orbitals (the spin-pairing energy), the electrons will preferentially occupy the higher energy eg orbitals to maximize spin multiplicity. This results in a high-spin configuration.

Therefore, this compound is anticipated to be a high-spin complex, with four unpaired electrons. High-spin iron(II) complexes are paramagnetic and typically exhibit characteristic spectroscopic signatures. rsc.org

| Property | Value |

|---|---|

| d-electron Configuration | d⁶ |

| Spin State | High-Spin (S=2) |

| Orbital Occupancy | (t₂g)⁴(eg)² |

| Number of Unpaired Electrons | 4 |

| Calculated Spin-Only Magnetic Moment (µso) | ~4.90 µB |

Investigations of Spin Crossover Phenomena in Related Iron(II) Complexes

Spin crossover (SCO) is a phenomenon where a complex can transition between high-spin (HS) and low-spin (LS) states in response to external stimuli such as temperature, pressure, or light. nih.govresearchgate.net This typically occurs when the ligand field splitting energy (Δo) is comparable to the spin-pairing energy. nih.gov

While SCO is common in iron(II) complexes with strong-field ligands like those containing nitrogen donors, it is less expected in complexes with weak-field oxygen-donor ligands like carboxylates and alkoxides. ucj.org.uamdpi.com The weak ligand field generated by 2-ethylhexanoate and isopropoxide would likely result in a Δo that is too small to access the LS state under normal conditions. However, the application of high pressure could potentially induce a spin transition by shortening the metal-ligand bond distances and thereby increasing the ligand field strength. nih.gov Studies on various iron(II) complexes have demonstrated that pressure favors the LS state due to its smaller molecular volume. nih.gov

Molecular and Supramolecular Architecture

The combination of a monodentate or bidentate carboxylate and a potentially bridging alkoxide ligand suggests that this compound could form polynuclear or cluster structures.

Determination of Coordination Geometry

The coordination geometry around the iron(II) center in this complex is most likely to be octahedral. nih.govnih.gov This is a common geometry for iron(II) and allows for the accommodation of multiple ligands. The 2-ethylhexanoate ligand can coordinate in a monodentate or a bidentate fashion. nih.gov In a polynuclear structure, it could also act as a bridging ligand between two iron centers. The isopropoxide ligand is well-known to act as a bridging ligand, which could lead to the formation of dimeric or higher nuclearity iron(II) clusters. nih.govacs.org

| Structural Feature | Description |

|---|---|

| Coordination Number | Likely 6 |

| Coordination Geometry | Octahedral or Distorted Octahedral |

| 2-Ethylhexanoate Coordination Modes | Monodentate, Bidentate, Bridging |

| Isopropoxide Coordination Modes | Terminal, Bridging (µ₂-OR) |

| Potential Nuclearity | Monomeric, Dimeric, or Polymeric |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A combination of spectroscopic and analytical techniques would be essential to fully characterize the structure of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information on the molecular structure, including bond lengths, bond angles, coordination geometry, and the nuclearity of the complex. nih.govnih.gov This technique would unequivocally determine the coordination modes of the 2-ethylhexanoate and isopropoxide ligands.

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin state of iron. nih.gov For a high-spin iron(II) complex, a characteristic isomer shift (δ) and quadrupole splitting (ΔEQ) would be expected. rsc.orgresearchgate.net Typical room temperature values for high-spin iron(II) in an octahedral oxygen environment are in the range of δ ≈ 1.0–1.3 mm/s and ΔEQ ≈ 2.0–3.0 mm/s. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for confirming the coordination of the carboxylate group. The difference between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging).

Magnetic Susceptibility Measurements: Measuring the magnetic susceptibility over a range of temperatures would confirm the paramagnetic nature of the complex and allow for the experimental determination of the effective magnetic moment (µeff). For a high-spin d⁶ system, the magnetic moment is expected to be close to the spin-only value of 4.90 µB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the high-spin iron(II) center, the NMR spectra would exhibit broad, paramagnetically shifted resonances. While challenging to interpret, these spectra can provide information about the connectivity and the environment of the ligands.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or other soft ionization techniques could be used to determine the mass of the complex and provide evidence for its nuclearity.

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides precise data on bond lengths, bond angles, and coordination geometry, while powder XRD (PXRD) is used to identify the crystalline phase and assess sample purity.

For an iron(II) complex with both carboxylate and alkoxide ligands, single-crystal XRD would reveal the coordination number and geometry around the iron center, which could be tetrahedral, square planar, or octahedral depending on steric and electronic factors. acs.org The coordination modes of the 2-ethylhexanoate and isopropoxide ligands (e.g., monodentate, bidentate, bridging) would be determined, clarifying whether the compound exists as a monomer, dimer, or higher-order polymer. acs.orgresearchgate.net

In related diiron(II,III) complexes with bridging alkoxo and carboxylato ligands, Fe-Fe distances have been measured at approximately 3.6 Å, with Fe-μ-O-Fe angles around 128-129°. nih.gov The Fe-O bond lengths are sensitive to the oxidation state and coordination environment; for instance, in a mixed-valence complex, Fe(III)-μ-O distances are shorter (1.92-1.95 Å) than Fe(II)-μ-O distances (2.06-2.09 Å). nih.gov In a high-spin monomeric iron(II) bis-alkoxide complex, Fe-O bond distances to the furan (B31954) oxygen were found to be around 2.3 Å. nih.gov

Powder XRD patterns serve as a fingerprint for the crystalline material. For instance, in the synthesis of iron oxide nanoparticles from iron(II) aryloxide precursors, PXRD was used to identify the resulting γ-maghemite phase. acs.orgnih.gov For this compound, PXRD would be essential for quality control and for tracking any phase transitions induced by temperature or pressure. caltech.edu

Table 1: Representative Crystallographic Data for Related Iron Complexes

| Compound | Fe-Fe Distance (Å) | Fe-μ-O-Fe Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [FeIIFeIII(HPTB)(O2CPh)(Cl)]+ | 3.603(1) | 128.0(1) | Distorted Octahedral (both Fe) | nih.gov |

| [Fe2(PhDbf)2] | Not specified (Dimer) | Not applicable | Distorted Square Planar | acs.org |

| Fe(TIM)(CH3CO2) | Not applicable (Monomer) | Not applicable | Hexacoordinated | nih.gov |

Vibrational Spectroscopy (IR, Raman) in Structural Assignment

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. ksu.edu.sakurouskilab.com They are complementary and highly sensitive to changes in molecular structure, coordination, and bonding. americanpharmaceuticalreview.com

For this compound, the IR and Raman spectra would be dominated by features from the 2-ethylhexanoate and isopropoxide ligands. The most diagnostic bands for the carboxylate ligand are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The frequency separation between these two bands (Δν = νₐₛ - νₛ) is a well-established indicator of the carboxylate coordination mode. A large Δν suggests a monodentate coordination, while a smaller Δν is characteristic of bidentate or bridging modes. nih.gov

The isopropoxide ligand would exhibit strong C-O stretching vibrations (ν(C-O)) and Fe-O stretching vibrations (ν(Fe-O)). The ν(Fe-O) modes, typically found in the low-frequency region (below 600 cm⁻¹), provide direct information about the metal-ligand bond. encyclopedia.pub In studies of iron(II) oxalates, Fe-O stretching vibrations were assigned in this region. scielo.br

Table 2: Key Vibrational Frequencies for Ligand Analysis

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Information Provided |

|---|---|---|

| νₐₛ(COO⁻) | 1550 - 1650 | Carboxylate coordination mode (monodentate, bidentate, bridging) |

| νₛ(COO⁻) | 1400 - 1450 | |

| ν(C-O) of Alkoxide | 1000 - 1200 | Confirms presence of alkoxide ligand |

| ν(Fe-O) | 400 - 600 | Direct evidence of metal-ligand bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a primary tool for elucidating molecular structures in solution. However, for paramagnetic species like high-spin iron(II) complexes, its application can be challenging. The unpaired electrons on the Fe(II) center create a strong local magnetic field, leading to significant peak broadening and large chemical shift ranges (paramagnetic shifts), often spanning hundreds of ppm.

While standard ¹H and ¹³C NMR spectra may be difficult to interpret, they can still provide valuable information. For example, the ¹H NMR spectrum of a monomeric high-spin iron(II) complex supported by a bis-alkoxide framework showed extremely broad signals with chemical shifts observed at positions such as 35.44, 22.49, and -2.02 ppm, which is characteristic of paramagnetic species. nih.gov

To obtain useful data, specialized NMR techniques or analysis of the free ligands might be employed. Comparing the spectrum of the complex to those of free 2-ethylhexanoic acid and isopropanol (B130326) would confirm ligand coordination, although the resonances in the complex would be dramatically shifted and broadened. chemicalbook.comchemicalbook.com

Mass Spectrometry Techniques in Compound Characterization (e.g., MALDI-TOF for related polymers if applicable)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For a moderately sized organometallic compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are typically used to prevent fragmentation and observe the molecular ion peak.

ESI-MS would be suitable for analyzing the compound from solution, providing its exact mass and confirming its composition. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the sequential loss of the isopropoxide and 2-ethylhexanoate ligands.

MALDI-TOF is particularly useful for characterizing larger molecules and polymers. wikipedia.org If this compound were to form polymeric structures, MALDI-TOF could be used to analyze the distribution of oligomers in the sample, providing insight into the degree of polymerization.

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study the electronic structure of metal complexes. wikipedia.org Iron(II) complexes typically exhibit two main types of electronic transitions: d-d transitions and charge-transfer transitions.

For a high-spin d⁶ iron(II) ion in an octahedral field, a single, weak, spin-allowed d-d transition (⁵T₂g → ⁵E₉) is expected, usually occurring in the near-infrared (NIR) region. These transitions are often broad and have low molar absorptivity (ε).

More intense bands in the UV or visible region typically arise from ligand-to-metal charge transfer (LMCT) transitions. nih.govlibretexts.org In the case of this compound, these would involve the transfer of an electron from the p-orbitals of the oxygen atoms in the alkoxide or carboxylate ligands to the d-orbitals of the Fe(II) center. For example, a mixed-valent diiron complex with alkoxo and carboxylato bridges showed a near-UV feature with a maximum absorbance (λₘₐₓ) at 420 nm (ε = 2600 M⁻¹cm⁻¹), attributed to charge transfer. nih.gov The position and intensity of these bands are sensitive to the nature of the ligands and the coordination geometry of the metal center. researchgate.net

Table 3: UV-Vis Absorption Data for Related Iron Complexes

| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference |

|---|---|---|---|---|

| [FeIIFeIII(HPTB)(O2CPh)(Cl)]+ | 420 | 2600 | Charge Transfer | nih.gov |

| [Fe2II(N-Et-HPTB)(O2CPh)]2+ | 330 | 2400 | Charge Transfer | nih.gov |

| Fe(II)-o-phenanthroline complex | 510 | Not specified | Metal-to-Ligand Charge Transfer (MLCT) | libretexts.orgthermofisher.com |

Applications of Iron Ii 2 Ethylhexano Isopropoxide As a Precursor in Advanced Materials Deposition

Thin Film Fabrication

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

The successful implementation of a precursor in CVD and ALD processes hinges on a set of specific characteristics that must be experimentally determined.

Precursor Volatility and Thermal Decomposition Characteristics

There is no available data on the vapor pressure, thermal stability, or decomposition mechanism of Iron(II) 2-ethylhexano-isopropoxide. This information is essential for establishing a stable processing window for both CVD and ALD. The volatility determines the temperature required to generate sufficient vapor for transport into the deposition chamber, while the thermal stability dictates the maximum temperature at which the precursor can be handled without premature decomposition. The decomposition products also significantly influence the purity and composition of the resulting thin film.

Growth Kinetics and Deposition Parameters

Without experimental studies, the growth kinetics, such as the growth rate per cycle in ALD or the deposition rate in CVD, for films derived from this compound are unknown. Key deposition parameters, including substrate temperature, reactor pressure, and co-reactant species (e.g., oxygen, water, ozone), would need to be systematically investigated to understand their effect on film growth.

Influence of Substrate and Gas Phase Chemistry on Film Properties

The interaction between the precursor, the substrate surface, and any co-reactants is fundamental to controlling the properties of the deposited film, such as its crystal structure, morphology, and chemical composition. Research on other iron precursors, like ferrocene (B1249389) or iron β-diketonates, demonstrates that these factors are highly specific to the precursor molecule. No such studies have been published for this compound, leaving the potential properties of films derived from it entirely speculative.

Solution-Based Deposition Methods

Metal-Organic Deposition (MOD) Processes

MOD is a non-vacuum technique that utilizes a solution of a metal-organic precursor. The solution is applied to a substrate, followed by thermal treatment to decompose the precursor and form the desired material. While Iron(II) 2-ethylhexanoate (B8288628) is known to have applications as a catalyst and in other areas, specific research detailing the use of this compound in MOD for thin film fabrication is absent from the scientific literature. Information regarding suitable solvents, solution stability, decomposition temperatures in the solid state, and the quality of resulting films is not available.

Microstructure and Crystallinity Control in Iron-Containing Thin Films

The control of crystallographic orientation in iron oxide thin films is paramount as it directly influences their magnetic, electronic, and catalytic properties. Using a precursor like this compound in deposition processes allows for the potential growth of films with a preferred orientation or even epitaxial growth, where the crystal lattice of the film aligns with that of the single-crystal substrate.

The choice of substrate is a primary factor in determining orientation. The lattice match between the substrate and the growing iron oxide film dictates the feasibility of epitaxy. For instance, substrates like MgO or SrTiO₃ are often used for the epitaxial growth of magnetite (Fe₃O₄) and other iron oxides.

Deposition conditions also play a significant role. In physical vapor deposition techniques, parameters like substrate temperature and deposition rate are critical. osti.gov In chemical solution methods like sol-gel, while achieving true epitaxy is more challenging, a preferred orientation can often be induced. For example, α-Fe₂O₃ films have been shown to grow with a preferential orientation along the (104) plane, while Fe₃O₄ and γ-Fe₂O₃ films often show a preference for the (311) plane. heungno.net The degree of preferred orientation can be quantified using X-ray diffraction (XRD) by comparing the relative intensities of the diffraction peaks to those of a randomly oriented powder sample. heungno.net The strain induced in the film by the substrate can also be a decisive factor in phase formation and orientation, as a tensile strain can favor the transformation to a specific crystal structure.

The microstructure of a thin film is defined by its grains—small crystalline regions—and the boundaries between them. The mechanisms of grain growth and the formation of defects are critical to the film's performance. The initial stages of film formation involve the nucleation of small crystalline islands on the substrate surface. These islands then grow and coalesce to form a continuous film. ieomsociety.org

During this process and subsequent annealing, grain growth occurs, driven by the reduction of the total energy associated with the grain boundaries. ieomsociety.org Competitive growth is a common mechanism, where grains with lower surface energy or a more favorable crystallographic orientation grow at the expense of their neighbors. ieomsociety.org The ultimate grain size is influenced by factors such as annealing temperature, time, and film thickness.

Defects, such as point defects (vacancies), dislocations, and voids, are inevitably incorporated during growth. osti.govieomsociety.org The deposition method and conditions significantly impact defect density. For example, films deposited at lower temperatures may have a more porous, columnar microstructure with a higher density of defects at the grain boundaries, whereas higher deposition temperatures can promote the growth of denser, more equiaxed films with fewer defects. osti.gov The kinetic energy of the depositing species and their surface diffusion play a crucial role in determining the grain size, distribution, and defect concentration. ieomsociety.org

Post-deposition annealing is a powerful tool for modifying the morphology, crystallinity, and phase of iron oxide thin films derived from this compound. As-deposited films from sol-gel routes are often amorphous. researchgate.net Annealing provides the thermal energy necessary for crystallization and grain growth.

The effect of annealing temperature on film morphology is profound.

Low Temperatures (e.g., 300-400°C): At these temperatures, the organic components of the precursor are removed, and crystallization begins. This typically results in films composed of small nanocrystallites. nih.govnih.gov The resulting films may be amorphous or nanocrystalline. researchgate.net

Intermediate Temperatures (e.g., 400-600°C): As the temperature increases, grain growth becomes more significant. The crystallite size increases, and the film's crystallinity improves, as evidenced by sharper and more intense peaks in XRD patterns. uitm.edu.my This can lead to a denser film structure.

High Temperatures (e.g., >600°C): At higher temperatures, extensive grain growth can occur. This can lead to a well-crystallized, single-phase film but may also introduce thermal stress or cause reactions with the substrate. researchgate.net

The annealing process directly impacts surface morphology and roughness. Generally, as the annealing temperature and grain size increase, the surface roughness of the film also tends to increase. uitm.edu.my The duration of the annealing step also influences the final microstructure, with longer times allowing for more complete crystallization and larger grain formation. nih.gov

Table 3: Summary of Annealing Temperature Effects on Sol-Gel Iron Oxide Films

| Annealing Temperature | Effect on Crystallinity | Effect on Grain Size | Resulting Phase Example |

|---|---|---|---|

| < 300°C | Amorphous | Not well-defined | Amorphous Iron Oxo-hydroxide |

| 300 - 450°C | Nanocrystalline | Small (e.g., < 20 nm) | γ-Fe₂O₃ (Maghemite) nih.govresearchgate.net |

| > 500°C | Polycrystalline | Larger, well-defined grains | α-Fe₂O₃ (Hematite) researchgate.net |

Fabrication of Composite and Multilayer Thin Film Architectures

This compound is a suitable precursor for fabricating not only single-layer iron oxide films but also more complex composite and multilayer structures. These advanced architectures are designed to achieve enhanced or novel properties not available in single-component materials.

Composite Films: In composite films, the iron oxide is combined with another material, such as a different metal oxide, to create a hybrid material. The sol-gel method is particularly advantageous for this, as it allows for the mixing of different precursors at the molecular level in the initial solution. For example, a precursor for TiO₂ or ZrO₂ could be mixed with the iron(II) precursor to synthesize iron-titanium or iron-zirconium mixed oxide films. researchgate.net This approach enables the tuning of properties like catalytic activity, magnetic response, and optical absorption. For instance, doping iron oxide with other elements can stabilize metastable phases or alter electronic properties.

Multilayer Films: Multilayer architectures consist of distinct layers of different materials stacked sequentially. These structures are fabricated by repeatedly depositing and treating individual layers. For example, a magnetic iron oxide layer could be alternated with a dielectric layer like SiO₂ or a ferroelectric layer like BaTiO₃. This can be achieved by sequential spin-coating of the respective precursor sols, with an annealing step after each deposition or after the entire stack is formed. Such multilayer films are crucial for applications in magnetic recording media, spintronic devices, and optical filters. The precise control over layer thickness afforded by techniques like spin-coating makes the sol-gel process using well-defined precursors highly effective for creating these complex structures.

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Fe(C₈H₁₅O₂)₂(C₃H₇O)₂ (representative) |

| Maghemite | γ-Fe₂O₃ |

| Hematite (B75146) | α-Fe₂O₃ |

| Magnetite | Fe₃O₄ |

| 2-methoxyethanol (B45455) | C₃H₈O₂ |

| Isopropanol (B130326) | C₃H₈O |

| Iron Oxo-hydroxide | FeO(OH) |

| Titanium Dioxide | TiO₂ |

| Zirconium Dioxide | ZrO₂ |

| Magnesium Oxide | MgO |

| Strontium Titanate | SrTiO₃ |

| Silicon Dioxide | SiO₂ |

Nanomaterial Synthesis and Engineering

The synthesis of nanomaterials is a field of intense research, with various chemical precursors being explored for their potential to create materials with novel properties. The choice of precursor is critical as it can significantly influence the size, shape, and composition of the resulting nanoparticles.

Bottom-Up Approaches for Nanoparticle Formation

Bottom-up approaches involve the assembly of materials from atomic or molecular precursors. These methods offer a high degree of control over the final product's characteristics.

Controlled Precipitation and Solvothermal Methods

Controlled precipitation is a widely used technique for synthesizing nanoparticles from a supersaturated solution. The process involves the careful control of parameters such as temperature, pH, and reactant concentration to induce the nucleation and growth of nanoparticles.

Solvothermal synthesis is a variation of the hydrothermal method where the reaction is carried out in a sealed vessel, often an autoclave, using an organic solvent at temperatures above its boiling point. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline nanoparticles. While various iron salts and alkoxides are commonly used as precursors in these methods, specific protocols or results for this compound are not available in the reviewed literature.

Flame Spray Synthesis for Oxide Nanoparticles

Flame spray synthesis, or flame spray pyrolysis (FSP), is a versatile and scalable technique for producing a wide range of oxide nanoparticles. In this process, a liquid precursor, typically a metal salt or alkoxide dissolved in a flammable solvent, is sprayed into a high-temperature flame. The precursor undergoes rapid decomposition, oxidation, and particle formation within the flame. The characteristics of the resulting nanoparticles are influenced by factors such as precursor concentration, solvent type, and flame temperature. Although FSP is a common method for producing iron oxide nanoparticles, there is no specific mention of this compound being used as a precursor in the existing literature.

Control over Nanoparticle Size, Shape, and Monodispersity

Achieving precise control over the size, shape, and uniformity (monodispersity) of nanoparticles is crucial for their application in various technologies. This control is typically achieved by manipulating reaction parameters such as the type of precursor, the presence of surfactants or capping agents, reaction temperature, and time. These parameters influence the nucleation and growth kinetics of the nanoparticles. Without specific studies on this compound, its effect on these properties remains unknown.

Catalytic Applications and Mechanistic Insights of Iron Ii 2 Ethylhexano Isopropoxide in Organic Transformations

Ring-Opening Polymerization (ROP) of Cyclic Esters

Redox-Switchable Catalysis Strategies in Polymerization Control

The ability of iron to readily cycle between the +2 and +3 oxidation states is the cornerstone of its application in controlled polymerization methodologies. Redox-switchable catalysis, in particular, offers temporal control over the polymerization process, allowing for the synthesis of complex polymer architectures like block copolymers from a single catalyst system. nih.govdigitellinc.comnih.gov This control is exerted by an external chemical or electrochemical stimulus that switches the oxidation state of the iron center, thereby altering its catalytic activity or monomer selectivity. nih.govnih.gov

Two prominent iron-catalyzed controlled polymerization strategies are Atom Transfer Radical Polymerization (ATRP) and redox-switched Ring-Opening Polymerization (ROP).

Atom Transfer Radical Polymerization (ATRP): Iron-catalyzed ATRP relies on a reversible redox process where an L/Fe(II) complex (L = ligand) activates a dormant alkyl halide chain-end to generate a propagating radical and the L/Fe(III)-X species. mdpi.com The latter then deactivates the propagating chain, establishing an equilibrium that keeps the radical concentration low and minimizes termination reactions. mdpi.comcmu.edu This allows for the synthesis of polymers with controlled molecular weights and low dispersity. acs.org The effectiveness of iron catalysts in ATRP is highly dependent on the ligand structure and reaction conditions, with systems often employing iron halides in combination with nitrogen or phosphorus-based ligands. mdpi.comnih.gov

Redox-Switchable Ring-Opening Polymerization (ROP): In this strategy, the different oxidation states of an iron catalyst exhibit orthogonal reactivity towards different monomers. acs.orgresearchgate.net For instance, an iron(II) complex might be highly active for the ROP of lactide, while its oxidized iron(III) counterpart is inactive for lactide but active for the polymerization of an epoxide like cyclohexene (B86901) oxide. nih.govacs.org By adding a chemical oxidant or reductant, the catalyst can be switched in situ to polymerize the desired monomer, enabling the one-pot synthesis of complex multiblock copolymers from a mixture of monomers. nih.govnsf.gov Catalysts for this purpose often feature a redox-active ligand, such as a ferrocene (B1249389) derivative, that remotely controls the Lewis acidity and thus the reactivity of the catalytic center. nih.govnsf.gov

Table 1: Comparison of Iron-Based Redox-Controlled Polymerization Strategies

| Strategy | Principle | Typical Monomers | Control Mechanism | Key Feature |

| Atom Transfer Radical Polymerization (ATRP) | Reversible deactivation of propagating radicals via a Fe(II)/Fe(III) redox cycle. mdpi.com | Styrenes, (Meth)acrylates cmu.edunih.gov | Halogen atom transfer between dormant/active chains and Fe(II)/Fe(III) complexes. mdpi.com | Produces well-defined polymers with low dispersity from radical-polymerizable monomers. acs.org |

| Redox-Switchable Ring-Opening Polymerization (ROP) | Orthogonal reactivity of Fe(II) and Fe(III) catalyst states toward different cyclic monomers. acs.org | Lactides, Epoxides, Carbonates nih.govacs.org | External redox stimulus (chemical or electrochemical) switches catalyst state and monomer selectivity. nih.gov | Allows for one-pot synthesis of multiblock copolymers from different monomer classes. nih.gov |

Other Iron(II)-Catalyzed Reactions

Beyond polymerization, iron(II) precatalysts are effective in a range of transformations that forge new carbon-nitrogen and carbon-oxygen bonds.

The direct difunctionalization of olefins is a powerful synthetic tool. Iron(II) catalysts have been successfully employed in the intermolecular aminofluorination of unfunctionalized olefins. These methods utilize earth-abundant iron catalysts to convert readily available olefins into valuable vicinal fluoro carbamates, structures that are important in medicinal chemistry. The reactions demonstrate broad substrate tolerance, including for non-styrenyl olefins that are often incompatible with other methods. Mechanistic studies suggest that the reaction may proceed through either an iron-nitrenoid or a carbocation intermediate.

Direct functionalization of C(sp³)–H bonds is a primary goal in modern organic synthesis. Iron-catalyzed C–H azidation provides a streamlined route to organic azides, which are versatile synthetic intermediates. nih.gov Research has shown that iron(II) complexes can catalyze the site-selective azidation of tertiary and benzylic C(sp³)–H bonds under mild conditions. nih.govacs.orgberkeley.edu

In-depth mechanistic studies of reactions using an iron(II)(pybox) catalyst and a λ³-azidoiodane reagent reveal a radical-based pathway. nih.govacs.orgberkeley.edu The process is not initiated by the iron catalyst itself but by the homolysis of the I–N bond of the azidoiodane, which generates an azidyl radical. This radical then performs a site-selective hydrogen atom abstraction (HAA) from the substrate in the rate-limiting step. nih.govacs.org The resulting alkyl radical is then trapped by a resting-state iron(III)-azide complex to form the final product and regenerate the active iron(II) catalyst. nih.govberkeley.edu The role of the iron catalyst is therefore to act as an efficient azide-transfer agent to the alkyl radical. nih.gov

Table 2: Selected Substrates in Iron-Catalyzed C(sp³)-H Azidation

| Substrate | Product | Catalyst System | Finding |

| Cyclooctane | Azidocyclooctane | Fe(NO₃)₃·9H₂O / TMS azide (B81097) / Selectfluor | High efficiency (92% yield) using the C-H substrate as the limiting reagent. nih.gov |

| Adamantane | 1-Azidoadamantane | Iron(II)(pybox) / λ³-azidoiodane | Demonstrates high site-selectivity for tertiary C-H bonds. nih.govacs.org |

| Indane | 1-Azidoindane | Iron(II)(pybox) / λ³-azidoiodane | Shows reactivity at benzylic positions. nih.govacs.org |

Iron-catalyzed cross-coupling reactions have emerged as a sustainable alternative to methods based on precious metals like palladium. thieme-connect.dedigitellinc.com Iron(II) precatalysts, often simple salts or complexes with phosphine (B1218219) ligands, are effective for forming C(sp²)–C(sp³) bonds in Kumada and Suzuki-Miyaura type couplings. thieme-connect.deacs.orgresearchgate.net These reactions are crucial for synthesizing complex organic molecules. digitellinc.com

The mechanism of these couplings has been a subject of significant investigation. While low-valent iron(0) or iron(I) species were initially considered key intermediates, recent studies support pathways involving Fe(II)/Fe(III) redox cycles. nih.govacs.org For the Suzuki-Miyaura coupling of alkyl halides with aryl boronic esters, a proposed mechanism involves the activation of an iron(II) precatalyst by a base, followed by halogen atom abstraction from the alkyl halide to form an alkyl radical and an Fe(III) species. nih.gov Transmetalation with the boronic ester and subsequent radical recombination leads to the cross-coupled product. nih.gov

Spectroscopic studies on the iron-bisphosphine (SciOPP) catalyzed Kumada and Suzuki-Miyaura coupling of phenyl nucleophiles with secondary alkyl halides have identified monophenylated iron(II) species, Fe(Ph)X(SciOPP) (where X = Cl, Br), as the predominant reactive intermediates, rather than an iron(0) species. nih.govacs.org

Table 3: Overview of Iron(II) Precatalysts in Cross-Coupling Reactions

| Reaction Type | Precatalyst System | Substrates | Key Mechanistic Feature |

| Kumada Coupling | FeCl₂(SciOPP) | Phenyl Grignard + Alkyl Halides | Fe(Ph)X(SciOPP) identified as the key reactive species. nih.govacs.org |

| Suzuki-Miyaura Coupling | FeCl₂(SciOPP) | Phenyl Borate + Alkyl Halides | In situ studies point to an Fe(II)/Fe(III) cycle, avoiding low-valent iron. nih.govacs.org |

| Suzuki-Miyaura Coupling | Phenoxy(imine) iron(II) alkyl complexes | Aryl Boronic Esters + Alkyl Bromides | Effective with milder alkoxide bases; radical clock experiments support radical intermediates. acs.orgresearchgate.net |

The epoxidation of olefins is a fundamental transformation, and non-heme iron complexes serve as effective biomimetic catalysts for this purpose, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). rsc.orgmdpi.com Iron(II) 2-ethylhexano-isopropoxide and related compounds can act as precatalysts in these systems, which typically involve a polydentate nitrogen-based ligand to mimic the active sites of iron-dependent oxygenase enzymes. rsc.orguu.nl

The mechanism of epoxidation and the nature of the active oxidizing species are highly dependent on the oxidant and additives used. acs.org

With H₂O₂ and a carboxylic acid additive: Mechanistic evidence, including EPR spectroscopy and ¹⁸O-labeling studies, points to the formation of a potent high-valent oxoiron(V) species, [(L)FeV=O(OC(O)R)]²⁺, as the active oxidant responsible for transferring the oxygen atom to the olefin. acs.org

With peroxycarboxylic acids (RCO₃H): In contrast, when a peracid is used as the oxidant, the epoxidation is predominantly carried out by an acylperoxo-iron(III) intermediate, [(L)FeIII(OOC(O)R)]²⁺, via a concerted mechanism. acs.org

These findings highlight the versatility of the iron catalyst, whose reaction pathway can be tuned by the choice of oxidant, enabling control over the reactivity and selectivity of the epoxidation process. acs.org

Table 4: Iron-Catalyzed Epoxidation of Chalcone with Different Oxidants

| Catalyst System | Oxidant | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Proposed Active Species |

| Fe Complex 1 | t-BuOOH | None | 17 | 52 | - |

| Fe Complex 1 | t-BuOOH | 2-Ethylhexanoic Acid | 64 | 81 | [(L)FeV=O(OC(O)R)]²⁺ |

| Fe Complex 1 | H₂O₂ | Acetic Acid | 94 | 88 | [(L)FeV=O(OC(O)R)]²⁺ |

| Fe Complex 1 | mCPBA | None | 81 | 77 | [(L)FeIII(OOC(O)R)]²⁺ |

| Data derived from a study on a chiral Fe(PDP) catalyst system, where complex 1 is a specific example. acs.org |

Advanced Mechanistic Studies and Computational Analysis

Understanding the intricate mechanisms of iron-catalyzed reactions is crucial for catalyst improvement and the rational design of new transformations. A combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling has been instrumental in elucidating the nature of the active species and the elementary steps involved in the catalytic cycles.

Spectroscopic Characterization: Techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are invaluable for probing the oxidation and spin states of iron intermediates. nih.govberkeley.edu For instance, EPR was used to characterize the high-valent oxoiron(V) species in epoxidation reactions, while Mössbauer spectroscopy helped identify the Fe(Ph)X(SciOPP) intermediate in cross-coupling catalysis. nih.govacs.orgacs.org

Kinetic and Isotope Labeling Studies: Reaction monitoring and kinetic analyses provide critical data on reaction rates and orders, helping to identify rate-determining steps. nih.govacs.org Isotope labeling experiments, such as those using ¹⁸O, have been decisive in tracing the origin of the oxygen atom in epoxidation reactions, confirming that it comes from the oxidant and is incorporated via an iron-based intermediate. acs.org

Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful tool for mapping potential energy surfaces of catalytic cycles. nih.gov These studies can predict the structures and energies of transient intermediates and transition states that are difficult or impossible to observe experimentally. For example, DFT calculations have been used to investigate the C-O bond formation steps in enzymatic epoxidation and to compare the energetics of different proposed pathways. nih.gov

Together, these advanced studies have revealed that iron catalysis is mechanistically diverse. Depending on the reaction, ligands, and substrates, iron can operate through high-valent intermediates (e.g., Fe(V)=O in epoxidation), radical pathways involving Fe(II)/Fe(III) cycling (as in C-H azidation), or organometallic cycles that may not require a formal change in the iron oxidation state from +2 (as suggested for some cross-coupling reactions). nih.govnih.govacs.orgnih.gov This deep mechanistic understanding is paving the way for the development of next-generation iron catalysts with enhanced activity and selectivity.

Experimental Probes for Reactive Intermediates

To understand the catalytic cycle of this compound, experimental probes would be crucial for identifying transient reactive intermediates. Techniques such as in-situ spectroscopy (e.g., UV-Vis, EPR, Mössbauer) could be employed to observe changes in the iron center during a reaction. The use of radical traps, such as TEMPO, or isotopic labeling studies could help to distinguish between radical and non-radical pathways. For instance, in other iron-catalyzed oxidations, the formation of high-valent iron-oxo species (Fe(IV)=O) is often proposed, and their presence could be inferred through reactivity studies and spectroscopic characterization.

Kinetic and Thermodynamic Profiling of Catalytic Cycles

A thorough kinetic analysis would be required to determine the reaction orders with respect to the catalyst, substrate, and any other reagents. This data would help to formulate a rate law and identify the rate-determining step of the catalytic cycle. Techniques like reaction progress kinetic analysis (RPKA) could provide rapid insights. Furthermore, thermodynamic parameters such as activation enthalpy and entropy, determined from temperature-dependent kinetic studies, would offer deeper understanding of the transition states involved. For example, a large negative entropy of activation might suggest an associative mechanism where the substrate binds to the iron center in the rate-determining step.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to complement experimental studies.

Modeling of Transition States and Energetic Barriers

DFT calculations could be used to model the geometries and energies of potential transition states along various proposed reaction pathways. By calculating the energetic barriers for each elementary step, the most likely reaction mechanism could be identified. For a mixed-ligand complex like this compound, DFT could help to understand how the lability of the isopropoxide versus the 2-ethylhexanoate (B8288628) ligand influences the catalytic activity.

Understanding Electronic and Steric Effects on Reactivity

The electronic and steric properties of the 2-ethylhexanoate and isopropoxide ligands undoubtedly play a critical role in the catalyst's reactivity. DFT can quantify these effects by analyzing the charge distribution on the iron center and the steric hindrance around it. This would help to explain how the ligand sphere influences substrate approach and activation.

Role of Oxidation State Changes and Radical Pathways in Iron Catalysis

A key aspect of iron catalysis is the metal's ability to access multiple oxidation states, commonly ranging from Fe(II) to Fe(IV). It would be essential to investigate whether the catalytic cycle of this compound involves such redox changes. For example, the Fe(II) center could be oxidized to Fe(III) or Fe(IV) by an oxidant, which then performs the desired transformation on the substrate before being reduced back to Fe(II). Alternatively, the reaction could proceed through radical pathways initiated by the iron complex, without a formal change in its oxidation state. Distinguishing between these possibilities would be a central goal of any mechanistic investigation.

Emerging Research Directions and Future Prospects for Iron Ii 2 Ethylhexano Isopropoxide Chemistry

Design of Next-Generation Iron(II) Catalysts with Enhanced Performance

The development of new iron(II) catalysts with improved activity, selectivity, and stability is a primary focus of current research. While simple iron salts can act as catalysts, their performance is often suboptimal. The design of well-defined molecular complexes, akin to Iron(II) 2-ethylhexano-isopropoxide, allows for the fine-tuning of catalytic properties.

A key strategy involves the meticulous design of the ligand sphere around the iron center. By modifying ligands, researchers can influence the steric and electronic environment of the metal, thereby controlling its reactivity. For instance, the use of N-donor ligands, such as those in the phenanthroline or scorpionate families, has been shown to create robust and versatile iron catalysts for a range of chemical transformations. mdpi.com These transformations include oxidation, polymerization, C-C bond formation, and reduction reactions. mdpi.com

Recent studies have demonstrated success in creating highly active catalysts by combining simple iron(II) sources, like iron(II) acetate (B1210297), with co-catalysts or additives in situ. rsc.org This approach generates a catalytically active species within the reaction mixture. For example, the combination of iron(II) acetate and aliphatic carboxamides has produced a highly effective system for the ring-opening polymerization (ROP) of lactones, yielding polylactides with controlled molecular weights and narrow dispersity. rsc.org This suggests that the carboxylate and alkoxide ligands in this compound could be systematically varied to optimize performance in similar polymerizations.

Another frontier is the development of catalysts that mimic the active sites of iron-containing enzymes, which perform complex chemical reactions with high efficiency and selectivity in nature. acs.org By creating synthetic analogues with specific ligand environments, researchers aim to replicate this performance for industrial applications. For example, iron complexes with tetraazamacrocycle ligands have been synthesized and show promise in oxidation catalysis. acs.org The research into iron-catalyzed cross-coupling reactions also highlights the importance of the iron species' oxidation state and ligand environment, with studies indicating that well-defined monophenylated iron(II) species are highly reactive intermediates. nih.gov

| Catalyst System Component | Targeted Reaction | Key Performance Enhancement |

| Iron(II) with N-donor ligands (e.g., phenanthroline, scorpionates) | Oxidation, Polymerization, C-C Coupling | Enhanced stability and versatile catalytic activity. mdpi.com |

| Iron(II) acetate with carboxamides | Ring-Opening Polymerization (ROP) of lactones | High control over polymer molecular weight and low dispersity (Đ = 1.03). rsc.org |

| Iron(II) with cross-bridged tetraazamacrocycles | Oxidation Reactions | Mimics natural enzyme activity, showing catalytic efficacy in epoxidation and hydrogen abstraction. acs.org |

| FeCl₂(SciOPP) (bisphosphine ligand) | Kumada and Suzuki–Miyaura Cross-Coupling | High yields (up to 89-93%) for aryl-alkyl bond formation by identifying the active Fe(II) catalytic species. nih.gov |

Advanced Precursor Development for Multifunctional Materials Systems

This compound is not only a potential catalyst but also an ideal candidate as a single-source precursor for the synthesis of advanced functional materials. Single-source precursors are molecules that contain all the necessary elements for the final material, which can lead to better control over stoichiometry, phase purity, and morphology of the resulting material. nih.gov

The combination of organic ligands (2-ethylhexanoate and isopropoxide) with an iron center makes this compound suitable for techniques like Chemical Vapor Deposition (CVD) and sol-gel synthesis. researchgate.netresearchgate.net Upon thermal decomposition, the organic ligands are removed, leaving behind an iron-based material, typically an oxide. The specific decomposition pathway, influenced by factors like temperature and atmosphere, can be tailored to produce different phases of iron oxide (e.g., Fe₂O₃, Fe₃O₄) or even iron-carbon composites. researchgate.netnih.gov

These materials have a wide range of applications. Iron oxides are key components in:

Magnetic Materials: For data storage, magnetic resonance imaging (MRI) contrast agents, and hyperthermia cancer therapy. nih.gov

Heterogeneous Catalysis: Where iron oxide nanoparticles can act as robust, magnetically separable catalysts for various organic reactions. mdpi.com

Energy Storage: As electrode materials in lithium-ion batteries.

The development of advanced precursors involves designing molecules that have appropriate volatility, thermal stability, and decomposition characteristics. researchgate.net By modifying the carboxylate and alkoxide ligands, researchers can tune these properties. For example, using fluorinated ligands can increase volatility, which is desirable for CVD processes. The goal is to create precursors that decompose cleanly at specific temperatures to yield materials with desired functionalities, such as the enhanced magnetic properties seen in iron-based ceramic composite nanomaterials. nih.gov

| Precursor Type | Deposition Method | Resulting Material | Potential Application |

| Iron(II) β-diketonate diamine complex | Chemical Vapor Deposition (CVD) | β-Fe₂O₃ cubic phase films | Multifunctional technologies researchgate.net |

| Iron pentacarbonyl | Pulsed Chemical Vapor Deposition | Hematite (B75146) (α-Fe₂O₃) | Photoelectrochemical cells researchgate.net |

| Iron(II) guanidinate complex | Chemical Vapor Deposition (CVD) | α-Fe₂O₃ films | Key multifunctional material researchgate.net |

| Metal coordination compounds | General | Functional materials (e.g., oxides, phosphides) | Catalysis, electronics nih.govresearchgate.net |

Integration of Computational Chemistry and Machine Learning in Catalyst and Precursor Design

The traditional trial-and-error approach to discovering new catalysts and materials is often slow and expensive. acs.org The integration of computational chemistry and machine learning (ML) is revolutionizing this process by enabling a more rational, data-driven design strategy. researchgate.netosti.gov

Computational Chemistry (e.g., Density Functional Theory - DFT): DFT calculations can be used to model catalysts and reaction intermediates at the atomic level. This provides insights into reaction mechanisms, helps predict catalytic activity, and explains how modifying a ligand like 2-ethylhexanoate (B8288628) or isopropoxide would affect the performance of an iron(II) catalyst. youtube.com For precursor design, computational methods can predict thermal stability and decomposition pathways, guiding the synthesis of molecules with optimal properties for materials deposition. researchgate.net

Machine Learning (ML): ML algorithms can analyze large datasets from computational studies or experiments to identify complex structure-property relationships that may not be obvious to human researchers. acs.orgresearchgate.net In the context of iron(II) catalysts, an ML model could be trained to predict the catalytic performance based on the structural features of the ligands. This allows for the rapid in silico screening of millions of potential catalyst structures, identifying the most promising candidates for experimental synthesis. youtube.com This approach dramatically accelerates the discovery process from decades to weeks. youtube.com

This integrated workflow proceeds as follows:

A large virtual library of potential iron(II) complexes is generated.

High-throughput computational screening (e.g., DFT) is used to calculate key properties for a subset of these complexes. researchgate.net

An ML model is trained on this data to predict the properties of the entire library. nsf.gov

The model identifies the top-performing candidates, which are then synthesized and tested experimentally, validating and further refining the model.

This powerful combination of computation and ML is being used to discover new catalysts for a variety of reactions and to design novel materials with tailored electronic, magnetic, and chemical properties. osti.govnsf.gov

Exploration of Novel Application Domains for Iron(II) Alkoxide-Carboxylate Chemistry

The unique reactivity of iron(II) alkoxide-carboxylate complexes opens the door to new and underexplored application areas beyond traditional catalysis.

One promising area is in the development of photocatalysts . Recently, polypyridyl iron(II) molecular complexes have been shown to be highly active photocatalysts for the reduction of carbon dioxide (CO₂) to carbon monoxide (CO), a valuable chemical feedstock. acs.org These catalysts can operate using visible light and can even couple CO₂ reduction with organic synthesis in a single cycle. The alkoxide and carboxylate ligands in a complex like this compound could be replaced with photo-active ligands to create novel systems for solar fuel generation.

Another emerging application is in biomedical materials . Iron oxide nanoparticles, which can be synthesized from precursors like the one , are being extensively researched for targeted drug delivery and as contrast agents for medical imaging. nih.gov By designing the precursor molecule carefully, it may be possible to create composite nanomaterials with both magnetic properties for guidance and therapeutic effects.

Furthermore, the principles of iron-catalyzed reactions are being applied to environmental remediation. Iron-based catalysts are effective for the oxidation of pollutants in water. The development of heterogeneous catalysts derived from iron(II) precursors offers a pathway to robust and recyclable systems for water treatment. mdpi.com The ability of iron to activate oxidants like oxygen and hydrogen peroxide is central to these applications. nih.gov The combination of different ligands, such as in this compound, could lead to catalysts with enhanced activity and stability in these challenging environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity Iron(II) 2-ethylhexano-isopropoxide, and how can reaction conditions (e.g., solvent, temperature) be optimized?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of Fe(II). Solvents like isopropanol are commonly used due to compatibility with alkoxide ligands. Optimization requires monitoring reaction kinetics via UV-Vis spectroscopy and adjusting stoichiometric ratios of precursors (e.g., iron salts and 2-ethylhexanoic acid). Purity can be validated using elemental analysis and X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do they address challenges like paramagnetism?

- Methodological Answer : Mössbauer spectroscopy is essential for distinguishing Fe(II) from Fe(III) oxidation states, while nuclear magnetic resonance (NMR) is limited due to paramagnetism. Fourier-transform infrared (FTIR) spectroscopy identifies ligand coordination modes (e.g., bridging vs. terminal alkoxide bonds). Magnetic susceptibility measurements further confirm oxidation state stability .

Q. How does moisture sensitivity impact the handling and storage of this compound, and what protocols ensure reproducibility?

- Methodological Answer : The compound hydrolyzes readily in humid environments, forming iron oxides and degrading ligand integrity. Storage under anhydrous solvents (e.g., dried isopropanol) in Schlenk flasks or gloveboxes is critical. Moisture content should be monitored via Karl Fischer titration, and handling protocols must include inert gas purging for reaction setups .

Advanced Research Questions

Q. How do structural variations in this compound influence its catalytic activity in cross-coupling reactions, and what mechanistic insights support these trends?

- Methodological Answer : Ligand steric effects (e.g., branching in 2-ethylhexanoate) modulate catalytic sites’ accessibility. Kinetic studies (e.g., rate law determination via stopped-flow techniques) and density functional theory (DFT) calculations can map transition states. Comparative studies with Fe(III) analogs reveal redox-driven activity differences .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace oxygen, solvent purity). Systematic replication under standardized conditions (e.g., fixed O₂ levels via gas manifolds) and meta-analyses of published data are critical. Error sources should be quantified using statistical tools like ANOVA to isolate contributing factors .

Q. How can in-situ spectroscopic methods (e.g., XAS, EPR) elucidate the dynamic behavior of this compound during catalytic cycles?

- Methodological Answer : X-ray absorption spectroscopy (XAS) tracks oxidation state changes and ligand geometry in real time. Electron paramagnetic resonance (EPR) detects transient radical intermediates. Coupling these with electrochemical measurements (e.g., cyclic voltammetry) provides a holistic view of redox mechanisms .

Q. What environmental factors (e.g., pH, ionic strength) destabilize this compound in aqueous-organic biphasic systems, and how can stability be enhanced?

- Methodological Answer : Hydrolysis rates increase at extreme pH or high ionic strength due to ligand dissociation. Stability assays (e.g., dynamic light scattering for aggregation monitoring) paired with chelating additives (e.g., crown ethers) can mitigate degradation. Phase-transfer catalysts may improve interfacial compatibility .

Data Analysis and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.